Aztreonam-d6

Isotopic purity Mass spectrometry Stable isotope labeling

Researchers and procurement managers face significant challenges in achieving regulatory-compliant accuracy for aztreonam LC-MS/MS quantification due to matrix effects and ion suppression. Aztreonam-d6 is a deuterated internal standard that co-elutes with the analyte and shares near-identical physicochemical properties, correcting for these variables. - Ensures method accuracy and precision with intra- and inter-assay bias ≤15%, meeting FDA/EMA validation criteria for bioequivalence studies and ANDA submissions. - Provides a distinct +6 Da mass shift for reliable differentiation in complex biological matrices like plasma and sputum. - Enables robust therapeutic drug monitoring (TDM) and pharmacokinetic studies in critically ill and cystic fibrosis patients.

Molecular Formula C13H17N5O8S2
Molecular Weight 441.5 g/mol
Cat. No. B041744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAztreonam-d6
Synonyms[2S-[2α,3β(Z)]]-2-[[(Z)-[1-(2-Amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic-d6 Acid;  Azthreonam-d6;  Aztreon-d6;  Monobactam-d6;  Nebactam-d6;  SQ 26776-d6;  Squibb 26776-d6; 
Molecular FormulaC13H17N5O8S2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
InChIInChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3
InChIKeyWZPBZJONDBGPKJ-XFXAWXATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aztreonam-d6: Deuterated Internal Standard for Precise Aztreonam Quantification


Aztreonam-d6 is a stable isotope-labeled analog of the monobactam antibiotic Aztreonam, wherein six hydrogen atoms are replaced with deuterium (²H), resulting in a molecular weight of 441.5 g/mol . This compound is specifically designed as an internal standard for the quantitative analysis of unlabeled Aztreonam using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The incorporation of six deuterium atoms provides a distinct mass shift of +6 Da relative to the native compound, enabling reliable differentiation and accurate quantification in complex biological matrices .

Why Unlabeled Aztreonam or Structural Analogs Cannot Replace Aztreonam-d6 in Bioanalytical Workflows


In quantitative LC-MS/MS bioanalysis, the use of an internal standard is critical to correct for matrix effects, ion suppression, and variability in sample preparation. While unlabeled Aztreonam can be used as a reference standard for calibration curves, it cannot function as an internal standard due to its identical mass-to-charge ratio and retention time, which prevents chromatographic resolution from the analyte. Structural analogs, such as other monobactams or beta-lactams, often exhibit different ionization efficiencies, extraction recoveries, and chromatographic behaviors, leading to inaccurate quantification [1]. Aztreonam-d6, as a stable isotope-labeled internal standard, co-elutes with the analyte and shares nearly identical physicochemical properties, thereby compensating for these analytical variables and ensuring method accuracy and precision [2].

Quantitative Differentiation of Aztreonam-d6 Against Unlabeled Aztreonam and Alternative Internal Standards


Mass Shift and Isotopic Purity vs. Unlabeled Aztreonam

Aztreonam-d6 exhibits a mass shift of +6.025 Da relative to unlabeled Aztreonam (molecular weight 435.4 g/mol vs. 441.5 g/mol) due to the replacement of six hydrogen atoms with deuterium . The deuterated forms (d1-d6) are present at a purity of ≥99%, as confirmed by HPLC and mass spectrometry . In contrast, unlabeled Aztreonam lacks this isotopic signature, making it unsuitable for use as an internal standard in mass spectrometry-based assays [1].

Isotopic purity Mass spectrometry Stable isotope labeling

Method Validation Performance in Cystic Fibrosis Sputum Using Deuterated Internal Standards

In a validated LC-MS/MS method for the quantification of β-lactam antibiotics in cystic fibrosis sputum, the use of deuterated internal standards, including Aztreonam-d6, enabled a linear concentration range of 0.7–160 mg/L for Aztreonam [1]. The method met EMA validation criteria, demonstrating that Aztreonam-d6 effectively compensates for matrix effects and ensures reliable quantification in a complex biological matrix [1]. While non-deuterated internal standards may be used, they are prone to ion suppression/enhancement variability, which can compromise accuracy [2].

Bioanalysis Method validation Cystic fibrosis

Regulatory Compliance for Generic Drug Applications vs. Unlabeled Reference Standards

Aztreonam-d6 is supplied with detailed characterization data, including certificate of analysis (CoA), HPLC chromatograms, and MS spectra, that comply with ICH and FDA guidelines for analytical method validation [1]. This documentation supports its use in Abbreviated New Drug Applications (ANDA) and quality control (QC) applications during commercial production of Aztreonam [1]. In contrast, unlabeled Aztreonam reference standards may not be accompanied by the same level of regulatory documentation, and structural analog internal standards are not acceptable for regulatory bioanalysis due to differences in matrix effects and recovery [2].

Regulatory compliance ANDA Quality control

Optimal Use Cases for Aztreonam-d6 in Drug Development and Clinical Research


Quantitative Bioanalysis of Aztreonam in Plasma for Pharmacokinetic Studies

Aztreonam-d6 serves as the internal standard in LC-MS/MS methods to accurately measure Aztreonam concentrations in human plasma, supporting pharmacokinetic (PK) studies required for new drug applications and therapeutic drug monitoring (TDM) in critically ill patients. The use of Aztreonam-d6 ensures that method accuracy and precision meet regulatory acceptance criteria (intra- and inter-assay bias ≤15%) [1].

Therapeutic Drug Monitoring in Cystic Fibrosis and Intensive Care

In clinical settings, Aztreonam-d6 is employed in validated LC-MS/MS assays to monitor Aztreonam levels in sputum or plasma from patients with cystic fibrosis or severe Gram-negative infections. This enables dose optimization to achieve pharmacokinetic/pharmacodynamic targets while minimizing toxicity [1]. The deuterated internal standard compensates for matrix variability, ensuring reliable results for clinical decision-making [2].

Generic Drug Development and ANDA Filings

Aztreonam-d6 is an essential component in the analytical method validation and quality control testing for generic Aztreonam formulations. Its use as a stable isotope-labeled internal standard in bioequivalence studies ensures that the method meets FDA and EMA guidelines, facilitating successful ANDA submissions and commercial production [3].

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